molecular formula C7H13NO3 B1337940 Methyl 4-hydroxypiperidine-1-carboxylate CAS No. 75250-52-1

Methyl 4-hydroxypiperidine-1-carboxylate

Cat. No. B1337940
CAS RN: 75250-52-1
M. Wt: 159.18 g/mol
InChI Key: AACMIVJLZDJLSX-UHFFFAOYSA-N
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Description

Methyl 4-hydroxypiperidine-1-carboxylate is a chemical compound with the CAS Number: 75250-52-1 . It has a molecular weight of 159.19 and its IUPAC name is methyl 4-hydroxy-1-piperidinecarboxylate . The compound is stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The InChI code for Methyl 4-hydroxypiperidine-1-carboxylate is 1S/C7H13NO3/c1-11-7(10)8-4-2-6(9)3-5-8/h6,9H,2-5H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Methyl 4-hydroxypiperidine-1-carboxylate is an oil at room temperature .

Scientific Research Applications

Synthesis of N-Heterocyclic Alkyl Ethers

Methyl 4-hydroxypiperidine-1-carboxylate: is used in the synthesis of N-heterocyclic alkyl ethers through the Mitsunobu reaction . This reaction is pivotal for creating compounds with potential pharmacological activities.

Anticancer Agents

Derivatives of piperidine, such as Methyl 4-hydroxypiperidine-1-carboxylate , have shown promise as anticancer agents. They are part of a broader class of nitrogen-bearing heterocyclic compounds utilized in various therapeutic applications .

Antimicrobial and Antifungal Applications

The piperidine nucleus, which is part of Methyl 4-hydroxypiperidine-1-carboxylate , is known to contribute to antimicrobial and antifungal properties. This makes it valuable in the development of new treatments for infections .

Analgesic and Anti-inflammatory

Piperidine derivatives are also recognized for their analgesic and anti-inflammatory effects. This is particularly relevant in the context of chronic pain management and inflammatory diseases .

Anti-Alzheimer and Antipsychotic

There is ongoing research into the use of piperidine derivatives in the treatment of neurodegenerative diseases such as Alzheimer’s, as well as in managing psychiatric disorders .

Antihypertensive and Cardiovascular Drug Development

The structural features of Methyl 4-hydroxypiperidine-1-carboxylate contribute to the development of antihypertensive drugs, which are crucial for managing cardiovascular diseases .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Relevant Papers The search results include several papers related to Methyl 4-hydroxypiperidine-1-carboxylate and its derivatives . These papers discuss the synthesis, properties, and potential applications of these compounds .

properties

IUPAC Name

methyl 4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-11-7(10)8-4-2-6(9)3-5-8/h6,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACMIVJLZDJLSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90505852
Record name Methyl 4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxypiperidine-1-carboxylate

CAS RN

75250-52-1
Record name Methyl 4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-hydroxypiperidine-1-carboxyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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